2-(6-Phenoxypyridin-3-yl)acetonitrile
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Overview
Description
2-(6-Phenoxypyridin-3-yl)acetonitrile is an organic compound with a molecular weight of 210.23 g/mol . This compound is characterized by the presence of a phenoxy group attached to a pyridine ring, which is further connected to an acetonitrile group. It is a clear, pale liquid that has found applications in various fields due to its unique chemical properties .
Preparation Methods
The synthesis of 2-(6-Phenoxypyridin-3-yl)acetonitrile typically involves the reaction of 6-bromopyridin-3-ol with phenol in the presence of a base to form 6-phenoxypyridin-3-ol. This intermediate is then reacted with acetonitrile in the presence of a catalyst to yield the final product . The reaction conditions often include the use of solvents such as dimethyl sulfoxide and temperatures ranging from 100 to 160°C . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for higher yield and purity.
Chemical Reactions Analysis
2-(6-Phenoxypyridin-3-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the phenoxy group, using reagents like sodium hydride.
Common reagents and conditions used in these reactions include solvents like acetonitrile and catalysts such as 2,4,6-triphenylpyrylium tetrafluoroborate . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(6-Phenoxypyridin-3-yl)acetonitrile has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Mechanism of Action
The mechanism of action of 2-(6-Phenoxypyridin-3-yl)acetonitrile involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells . The compound’s phenoxy group allows it to interact with various biological molecules, leading to its observed biological effects.
Comparison with Similar Compounds
2-(6-Phenoxypyridin-3-yl)acetonitrile can be compared with other similar compounds such as:
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds also exhibit a wide range of biological activities, including antifibrotic and antimicrobial properties.
The uniqueness of this compound lies in its specific structure, which combines the properties of phenoxy and pyridine groups, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(6-phenoxypyridin-3-yl)acetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O/c14-9-8-11-6-7-13(15-10-11)16-12-4-2-1-3-5-12/h1-7,10H,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCWACGVCZJCATO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC=C(C=C2)CC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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